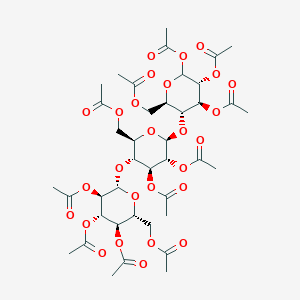
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine (N-AFL) is a novel compound that has recently been developed as a potential therapeutic agent for a variety of medical conditions. N-AFL is a derivative of the amino acid L-fucose, and is composed of a 6-carbon sugar backbone, two nitrogen atoms, and an epsilon-aminocaproyl group. N-AFL has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, N-AFL has been shown to have potential applications in the treatment of metabolic disorders, such as diabetes, and as an immunomodulator.
科学的研究の応用
Preparation of Sugar Specific Antibodies
“N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” is used for the preparation of sugar-specific antibodies . These antibodies can recognize and bind to specific sugar structures, making them useful in various biological and medical research applications.
Study of Bacterial Toxins
This compound has been used in the study of bacterial toxins, such as those produced by Escherichia coli and cholera . By understanding how these toxins interact with sugars, researchers can develop new strategies for preventing and treating bacterial infections.
Development of Receptor Antagonists
Research has been conducted into the use of this compound in the development of receptor antagonists . These are substances that block the action of certain receptors in the body, and they can be used in the treatment of various diseases.
Non-Radioactive Labeling of DNA
Thermo Fisher Scientific mentions a similar compound, “Biotin-11-dUTP (biotin-epsilon-aminocaproyl-[5-{3-aminoallyl}-2’-deoxyuridine-5’-triphosphate])”, which is used for enzymatic non-radioactive labeling of DNA . It’s possible that “N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” could have similar applications.
作用機序
Target of Action
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, also known as Epsilon-Aminocaproic Acid (EACA), primarily targets plasmin , a serine protease involved in many physiological processes . Plasmin plays a crucial role in fibrin cleavage, wound healing, tissue repair, and migration .
Mode of Action
EACA interacts with plasmin by inhibiting its amidolytic activity . This interaction results in the prevention of plasmin over-activity, which is essential in blood coagulation disorders or during surgeries .
Biochemical Pathways
The activation of plasminogen (PLG) to plasmin (PL) is a result of a single cleavage of the scissile bond between Arg 561 and Val 562 in plasminogen . EACA interferes with this activation process, thereby inhibiting the conversion of plasminogen to plasmin .
Pharmacokinetics
It is known that the compound’s inhibitory activity against plasmin is higher than that of eaca .
Result of Action
The inhibition of plasmin by EACA results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
特性
IUPAC Name |
6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKRQKYASNHPN-QXLODFHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCN)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675565 |
Source


|
| Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine | |
CAS RN |
35978-97-3 |
Source


|
| Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

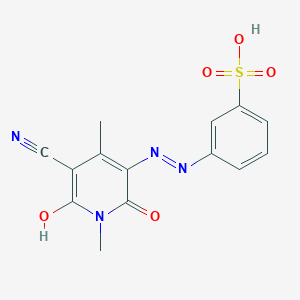
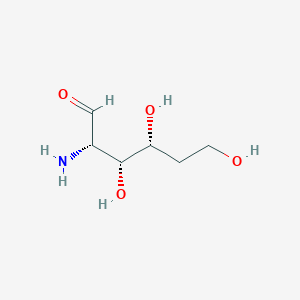
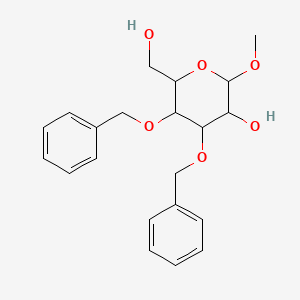

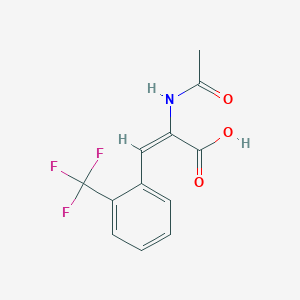
![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)



